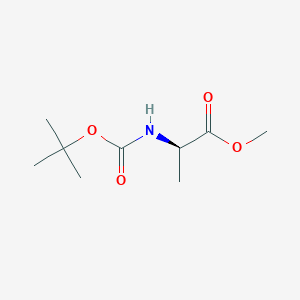

Boc-D-Ala-OMe

Vue d'ensemble

Description

Boc-D-Ala-OMe (tert-butoxycarbonyl-D-alanine methyl ester) is a chiral, Boc-protected amino acid derivative widely used in peptide synthesis. Its structure comprises a D-alanine residue with a tert-butoxycarbonyl (Boc) group protecting the amino terminus and a methyl ester protecting the carboxyl terminus. The compound is critical in solid-phase and solution-phase peptide synthesis, where it facilitates controlled coupling reactions while minimizing racemization . Key properties include:

- CAS No.: 91103-47-8

- Molecular Formula: C₉H₁₇NO₄

- Molecular Weight: 219.24 g/mol

- Solubility: Soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran) but poorly soluble in water due to its ester and Boc-protecting groups .

The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the methyl ester can be hydrolyzed under basic conditions to yield the free carboxylic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Solution Phase Synthesis:

Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.

-

Solid Phase Synthesis:

Step 1: Boc-D-alanine is attached to a solid support resin.

Step 2: The resin-bound Boc-D-alanine is reacted with methanol and a coupling agent to form this compound.

Step 3: The product is cleaved from the resin and purified.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale solution phase synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place.

Analyse Des Réactions Chimiques

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the amine functionality. Common methods include:

- Trifluoroacetic Acid (TFA) : Treatment with 25% TFA in dichloromethane (DCM) at 0–25°C for 6 hours yields D-Ala-OMe (D-alanine methyl ester) .

- Hydrochloric Acid (HCl) : Deprotection using dioxane/HCl (4 M) followed by precipitation in diethyl ether provides the hydrochloride salt of D-Ala-OMe .

Methyl Ester Hydrolysis

The methyl ester is hydrolyzed under basic conditions to generate Boc-D-Ala-OH:

- Aqueous NaOH : Stirring with 2M NaOH in methanol at room temperature yields the free carboxylic acid .

Peptide Bond Formation

Boc-D-Ala-OMe serves as a key building block in peptide synthesis, enabling controlled elongation of peptide chains.

Coupling Protocols

Example :

- Synthesis of Boc-Ala-Leu-Aib-OMe : Coupling this compound with H-Leu-Aib-OMe using EDC·HCl/HOBt in DMF yields the tripeptide in 63% yield after purification .

Cross-Coupling Reactions

This compound derivatives, such as Boc-3-iodo-D-Ala-OMe, participate in palladium-catalyzed cross-coupling reactions:

Negishi Coupling

| Reagents | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Zn, Pd(OAc)₂, X-Phos | DMF, 40°C, 16 h under argon | 63% | Biaryl-linked alanine derivative |

Procedure :

- Zinc activation with chlorotrimethylsilane in DMF.

- Reaction with Boc-3-iodo-D-Ala-OMe and aryl bromide under palladium catalysis.

- Purification via dry flash chromatography .

Enzymatic Modifications

While direct enzymatic reactions of this compound are not documented, its deprotected form (D-Ala) regulates peptidoglycan cross-linking in bacterial cell walls. DadA (D-alanine dehydrogenase) converts excess D-Ala to pyruvate, indirectly influencing cell mechanics .

Applications De Recherche Scientifique

Peptide Synthesis

Key Role in Peptide Chemistry

Boc-D-Ala-OMe is widely recognized as a crucial building block in peptide synthesis. The Boc protecting group facilitates selective reactions, enabling the assembly of complex peptide structures. This property is particularly beneficial when synthesizing modified peptides that require specific functional groups for enhanced stability and bioactivity.

Case Study: Synthesis of Therapeutic Peptides

In a study focused on developing therapeutic peptides, this compound was utilized to create analogs of known bioactive peptides. These analogs demonstrated improved pharmacological properties, showcasing the compound's utility in drug design and development .

Drug Development

Targeting Biological Pathways

Researchers employ this compound in the development of pharmaceuticals aimed at specific biological pathways. Its structural attributes allow for the creation of compounds that enhance efficacy while minimizing side effects.

Case Study: Oncology Applications

A recent investigation into iodine-containing compounds highlighted this compound's role in targeting cancer cells more effectively. The study revealed that compounds derived from this compound exhibited selective cytotoxicity against various cancer cell lines, marking its potential as a lead compound in oncology drug development .

Biotechnology

Production of Biologically Active Peptides

In biotechnology, this compound is instrumental in producing biologically active peptides used in therapeutic applications such as vaccines and enzyme inhibitors. The compound's versatility allows researchers to tailor peptide sequences for specific biological functions.

Data Table: Applications in Biotechnology

| Application Area | Description |

|---|---|

| Vaccine Development | Used to synthesize peptide antigens for vaccines |

| Enzyme Inhibitors | Facilitates the creation of peptide-based inhibitors |

| Custom Peptide Synthesis | Enables tailored synthesis for research needs |

Research on Amino Acids

Understanding Amino Acid Properties

this compound serves as an important tool in the study of amino acid properties and functions. Its use contributes to a better understanding of protein structure and function, which is essential for various biochemical applications.

Case Study: Structural Studies

Research involving the crystal structure of peptides containing this compound has provided insights into the conformational behavior of amino acids within peptide chains. These studies have revealed critical information about hydrogen bonding patterns and molecular packing .

Custom Synthesis

Tailored Compounds for Specific Needs

Many laboratories utilize this compound for custom synthesis projects, allowing them to create compounds tailored to specific research requirements. This flexibility leads to innovative solutions across various scientific disciplines.

Mécanisme D'action

Mechanism:

- Boc-D-Ala-OMe acts as a protected amino acid derivative, allowing for selective reactions at the carboxyl and amino groups without interference from the side chain .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Boc-D-Ala-OH (tert-Butoxycarbonyl-D-alanine)

Structural Differences :

- Lacks the methyl ester group; instead, the carboxyl terminus is a free carboxylic acid.

- Molecular Formula: C₈H₁₅NO₅

- Molecular Weight : 205.21 g/mol

- CAS No.: 7764-95-6 .

Functional Differences :

- Solubility : More polar than Boc-D-Ala-OMe, with increased solubility in aqueous basic solutions.

- Applications : Used in solid-phase synthesis where the carboxyl group must remain reactive for resin attachment or further coupling.

- Synthesis : Typically synthesized via Boc protection of D-alanine followed by purification, bypassing the esterification step required for this compound .

Research Findings :

- Boc-D-Ala-OH is less volatile than its methyl ester counterpart, making it preferable for high-temperature reactions. However, its free carboxyl group necessitates careful pH control during peptide elongation to avoid premature deprotection .

Boc-Ala-Ala-OMe (tert-Butoxycarbonyl-alanyl-alanine methyl ester)

Structural Differences :

- A dipeptide derivative containing two alanine residues (Boc-Ala-Ala-OMe).

- Molecular Formula : C₁₂H₂₁N₂O₅

- Molecular Weight : 273.31 g/mol

- CAS No.: Not explicitly listed in evidence, but structurally inferred from peptide synthesis protocols .

Functional Differences :

- Conformation : Forms secondary structures such as 3₁₀-helices or β-turns in solid-state crystallography, as observed in similar peptides with D-Ala residues (e.g., Boc-D-Ala-δPhe-Gly-δPhe-D-Ala-OMe) .

- Synthesis: Requires sequential coupling steps (e.g., EDCI/HOBt-mediated activation) and purification via column chromatography, increasing complexity compared to monomeric this compound .

Research Findings :

- Dipeptides like Boc-Ala-Ala-OMe exhibit distinct packing modes in crystals, forming helical chains through intermolecular hydrogen bonds. This structural rigidity can influence peptide stability and bioavailability .

Boc-3-iodo-D-Ala-OMe (tert-Butoxycarbonyl-3-iodo-D-alanine methyl ester)

Structural Differences :

- Features an iodine atom at the β-carbon of the alanine side chain.

- Molecular Formula: C₉H₁₅INO₄

- Molecular Weight : 352.13 g/mol

- CAS No.: Not explicitly listed but structurally analogous to this compound with iodine substitution .

Functional Differences :

- Reactivity : The iodine atom introduces steric bulk and electronic effects, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a radiolabeled probe in imaging studies.

- Solubility : Reduced solubility in polar solvents compared to this compound due to iodine’s hydrophobicity.

Research Findings :

- β-substituted amino acids like Boc-3-iodo-D-Ala-OMe are valuable in synthesizing non-natural peptides with tailored biophysical properties, though their conformational flexibility may differ from unmodified analogs .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₁₇NO₄ | 219.24 | 91103-47-8 | Peptide synthesis, chiral intermediates |

| Boc-D-Ala-OH | C₈H₁₅NO₅ | 205.21 | 7764-95-6 | Solid-phase synthesis, carboxyl activation |

| Boc-Ala-Ala-OMe | C₁₂H₂₁N₂O₅ | 273.31 | N/A | Structural studies, helical peptide models |

| Boc-3-iodo-D-Ala-OMe | C₉H₁₅INO₄ | 352.13 | N/A | Radiolabeling, cross-coupling reactions |

Activité Biologique

Boc-D-Ala-OMe, or N-Boc-D-alanine methyl ester, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester on the carboxylic acid group. This structure enhances its stability and solubility, making it suitable for various biological applications.

Antitumor Activity

Recent studies have indicated that this compound exhibits modest antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Notably, certain derivatives of this compound demonstrated enhanced cytotoxic properties. For instance, compounds derived from ferrocene scaffolds showed significant activity against these cell lines, suggesting that modifications to the this compound structure can lead to increased bioactivity .

Antimicrobial Activity

In antimicrobial assays, this compound showed minimal activity against pathogens such as Pseudomonas aeruginosa. However, some derivatives indicated a concentration-dependent inhibitory effect on bacterial growth. At higher concentrations (1 mM and 2 mM), a reduction in colony-forming units (CFUs) was observed after prolonged exposure (8 hours), suggesting potential applications in antimicrobial therapy when appropriately modified .

The biological activity of this compound and its derivatives can be attributed to their lipophilicity, which influences their interaction with cellular membranes. The ability to penetrate cell membranes is crucial for exerting cytotoxic effects on cancer cells and inhibiting bacterial growth. Studies have shown that modifications to the hydrophobicity of these compounds can significantly alter their biological efficacy .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Cell Line | Activity Type | IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 | Antiproliferative | 50 |

| Ferrocene derivative | HeLa | Antiproliferative | 25 |

| This compound | Pseudomonas | Antimicrobial | >200 |

| Modified derivative | Pseudomonas | Antimicrobial | 100 |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of this compound derivatives on MCF-7 and HeLa cell lines. The results indicated that while this compound itself had limited activity, specific modifications led to significant increases in cytotoxicity. For example, the incorporation of hydrophobic amino acids enhanced the overall bioactivity, with one derivative achieving an IC50 value of 25 µM against HeLa cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested this compound against Pseudomonas aeruginosa. The compound displayed minimal activity at lower concentrations but showed a concentration-dependent effect at higher doses. After 24 hours, significant reductions in CFUs were noted at concentrations of 1 mM and above, suggesting potential for further development into antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-Ala-OMe, and how can reproducibility be ensured?

- Methodological Answer : this compound is typically synthesized via a two-step process: (1) protection of the amino group in D-alanine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃), and (2) esterification of the carboxylic acid group using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide). Critical steps include maintaining anhydrous conditions during esterification and rigorous purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reproducibility hinges on precise stoichiometry, temperature control (±2°C), and validation using NMR (e.g., disappearance of the carboxylic acid proton at δ 10-12 ppm) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structure via characteristic peaks: Boc tert-butyl protons (δ 1.4 ppm), methyl ester (δ 3.7 ppm), and D-alanine backbone signals.

- IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, ester C=O at ~1740 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion [M+H]+ (expected m/z for C₉H₁₇NO₄: 204.12).

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient). Cross-referencing multiple techniques minimizes mischaracterization .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should test degradation kinetics under:

- Temperature : Compare room temperature (25°C) vs. refrigeration (4°C) over 30 days using HPLC to quantify decomposition products (e.g., free D-alanine).

- pH : Expose to buffers (pH 3–9) and monitor ester hydrolysis via TLC (silica gel, Rf shift).

- Solvent : Assess solubility and stability in DMSO, DMF, and aqueous solutions. Data should be analyzed using Arrhenius plots for shelf-life predictions .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in different solvents be resolved?

- Methodological Answer : Contradictory solubility reports often arise from inconsistent solvent purity, temperature, or measurement techniques. To resolve:

- Standardize Protocols : Use USP-grade solvents, controlled thermostatic baths (±0.1°C), and gravimetric analysis (saturation point method).

- Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers due to experimental variability.

- Machine Learning : Train models on existing solubility databases (e.g., PubChem) to predict solvent compatibility .

Q. What strategies optimize this compound’s enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to suppress racemization.

- Reaction Monitoring : Employ chiral HPLC (Chiralpak® columns) to track enantiomeric excess (ee) in real-time.

- Low-Temperature Quenching : Halt reactions at –20°C to minimize post-synthesis racemization.

- Crystallization : Recrystallize from ethanol/water to enhance ee >99% .

Q. How do computational models predict this compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for carbodiimide-mediated coupling (e.g., DCC vs. EDC).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Validation : Compare computational results with experimental yields (HPLC) and side-product profiles (MS/MS) .

Q. What statistical methods are appropriate for analyzing variability in this compound’s biological assay data?

- Methodological Answer :

Propriétés

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348471 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91103-47-8 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.